molecular formula C15H17ClN4O2S B12220920 5-Chloro-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

5-Chloro-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

Cat. No.: B12220920
M. Wt: 352.8 g/mol
InChI Key: CNCARPFKMRGRAY-UHFFFAOYSA-N
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Description

5-Chloro-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with chloro, morpholine, and thiomorpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require polar aprotic solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

5-Chloro-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological macromolecules are explored to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Chloro-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-[2-(morpholin-4-yl)pyridine-3-carbonitrile]: Lacks the thiomorpholine group, which may affect its reactivity and applications.

    6-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile: Lacks the chloro group, potentially altering its chemical properties.

Uniqueness

5-Chloro-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is unique due to the presence of both morpholine and thiomorpholine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C15H17ClN4O2S

Molecular Weight

352.8 g/mol

IUPAC Name

5-chloro-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C15H17ClN4O2S/c16-12-7-11(8-17)9-18-14(12)20-1-4-22-13(10-20)15(21)19-2-5-23-6-3-19/h7,9,13H,1-6,10H2

InChI Key

CNCARPFKMRGRAY-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=C(C=C(C=N2)C#N)Cl)C(=O)N3CCSCC3

Origin of Product

United States

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